Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate

LSD1/KDM1A inhibition Epigenetic probe selectivity Monoamine oxidase counter‑screening

Methyl 5‑oxo‑2,3‑dihydro‑5H‑imidazo[2,1‑b][1,3]thiazine‑7‑carboxylate (CAS 16135‑22‑1, MW 212.23 Da, predicted LogP −1.21) is a low‑molecular‑weight heterocyclic that fuses an imidazole ring with a six‑membered 1,3‑thiazine bearing a 5‑oxo group and a 7‑carboxylate methyl ester. The compound is catalogued under ChEMBL ID CHEMBL3402053 and has been deposited in the BindingDB with authenticated biochemical inhibition data against human lysine‑specific demethylase 1 (LSD1/KDM1A) and monoamine oxidase A (MAO‑A).

Molecular Formula C8H8N2O3S
Molecular Weight 212.23 g/mol
Cat. No. B4304978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate
Molecular FormulaC8H8N2O3S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)N2CCN=C2S1
InChIInChI=1S/C8H8N2O3S/c1-13-7(12)5-4-6(11)10-3-2-9-8(10)14-5/h4H,2-3H2,1H3
InChIKeyOXLDNEWHVPUOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate (CAS 16135-22-1) – Heterocyclic Screening Compound for Epigenetic and Oxidative-Stress Programs


Methyl 5‑oxo‑2,3‑dihydro‑5H‑imidazo[2,1‑b][1,3]thiazine‑7‑carboxylate (CAS 16135‑22‑1, MW 212.23 Da, predicted LogP −1.21) is a low‑molecular‑weight heterocyclic that fuses an imidazole ring with a six‑membered 1,3‑thiazine bearing a 5‑oxo group and a 7‑carboxylate methyl ester . The compound is catalogued under ChEMBL ID CHEMBL3402053 and has been deposited in the BindingDB with authenticated biochemical inhibition data against human lysine‑specific demethylase 1 (LSD1/KDM1A) and monoamine oxidase A (MAO‑A) [1]. It is commercially supplied as a pre‑weighed screening compound (Hit2Lead ID 8885473, ChemBridge collection), making it readily accessible for hit‑to‑lead and selectivity‑profiling workflows that require defined physicochemical and target‑engagement benchmarks .

Why Close Analogs of Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate Cannot Be Interchanged in LSD1-Focused Workflows


Small structural perturbations in the imidazo[2,1‑b][1,3]thiazine scaffold produce large shifts in target engagement. The 7‑carboxylate methyl ester directly influences the electron density of the conjugated α,β‑unsaturated carbonyl system and steric accessibility at the LSD1 active site [1]. Replacing the six‑membered thiazine with a five‑membered thiazole (e.g., methyl imidazo[2,1‑b]thiazole‑5‑carboxylate) alters ring‑puckering and FAD‑cofactor interaction geometry, while moving the ester to position 6 or converting it to the free acid changes both LogP and hydrogen‑bonding capacity [2]. The quantitative selectivity data presented in Section 3 demonstrate that the specific substitution pattern of CAS 16135‑22‑1 is the driver of its >280‑fold discrimination between LSD1 and MAO‑A; any unvalidated analog would require complete re‑determination of biochemical potency and selectivity before it could be considered interchangeable in an epigenetic screening cascade.

Quantitative Differentiation Evidence for Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate


Direct LSD1 Inhibition IC50 of 356 nM with >281‑Fold Selectivity Over MAO‑A

In a human recombinant LSD1 biochemical assay, Methyl 5‑oxo‑2,3‑dihydro‑5H‑imidazo[2,1‑b][1,3]thiazine‑7‑carboxylate inhibited LSD1 with an IC50 of 356 nM [1]. In the same curated dataset, the compound exhibited an IC50 >100,000 nM against human MAO‑A, yielding a selectivity ratio of >281 (calculated as 100,000/356) [1]. This contrasts with the classical LSD1 inhibitor GSK‑LSD1, which displays a selectivity index of only ~4.6 over MAO‑A under comparable conditions [2], indicating that the 7‑carboxylate methyl ester thiazine scaffold achieves a markedly wider selectivity window without requiring the tranylcypromine‑derived warhead typical of many covalent LSD1 inhibitors.

LSD1/KDM1A inhibition Epigenetic probe selectivity Monoamine oxidase counter‑screening

Physicochemical Differentiation: Lower LogP and Smaller PSA vs. the Regioisomeric 6‑Carboxylate Ethyl Ester

The predicted LogP of Methyl 5‑oxo‑2,3‑dihydro‑5H‑imidazo[2,1‑b][1,3]thiazine‑7‑carboxylate is −1.21 (ACD/LogP, ChemSpider) with a topological polar surface area (tPSA) of 84 Ų and molecular weight 212.23 Da . In contrast, the commercially available regioisomer Ethyl 5‑oxo‑5H‑imidazo[2,1‑b][1,3]thiazine‑6‑carboxylate (CAS 75712‑70‑8) has a molecular weight of 237.25 Da and, based on its ethyl‑ester substitution, an expected LogP at least 0.8–1.2 units higher (class‑level inference from esters vs. methyl esters ). The lower lipophilicity and correspondingly higher aqueous solubility of the methyl ester make it more compatible with aqueous biochemical assays and reduce non‑specific protein binding, a key criterion in early‑stage screening cascade selection.

Lipophilicity-based lead triage Permeability prediction Physicochemical comparator

Class‑Level Antiradical/Scavenging Activity Forecast from Authenticated 6,7‑Dihydro‑5H‑imidazo[2,1‑b][1,3]thiazine Series

A panel of 29 structurally diverse 6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]thiazine derivatives was evaluated for DPPH radical scavenging at 5 mM concentration, with the most active compounds progressing to IC50 determination via serial dilution [1]. The series displayed moderate antiradical activity (IC50 values in the sub‑millimolar to millimolar range), with potency correlated to the electron‑donating character of substituents on the phenyl/pyridinyl‑oxy motifs [1]. Although CAS 16135‑22‑1 was not directly tested in this study, its 7‑carboxylate methyl ester substituent positions it as a synthetically tractable scaffold for introducing electron‑withdrawing or donating groups that modulate radical‑scavenging capacity—an entry point for procurement teams seeking a core that can be rapidly diversified into antioxidant screening libraries.

DPPH radical scavenging Antioxidant IC50 Structure-activity correlation

Commercial Accessibility as a Pre‑Weighed Screening Compound from a Validated Vendor

Methyl 5‑oxo‑2,3‑dihydro‑5H‑imidazo[2,1‑b][1,3]thiazine‑7‑carboxylate is stocked by ChemBridge (Hit2Lead catalog ID SC‑8885473) as a pre‑weighed screening compound in 5 mg aliquots, with a defined achiral stereochemistry, >95% purity, and a price tier suitable for high‑volume screening . In contrast, the closest regioisomeric analog, Ethyl 5‑oxo‑5H‑imidazo[2,1‑b][1,3]thiazine‑6‑carboxylate, is supplied by niche custom‑synthesis vendors (e.g., AMK Chem) and is not available in pre‑weighed, screening‑optimized formats, imposing longer lead times and higher per‑mg costs . This logistical difference directly impacts the economics of hit‑expansion libraries, where rapid, low‑cost access to 100–500 mg of the core scaffold is often the gating factor for initiating SAR exploration.

Screening compound procurement Hit-to-lead logistics Compound supply chain reliability

Procurement‑Relevant Application Scenarios for Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate


Epigenetic Probe Development: Selective LSD1 Inhibition with Built‑in MAO‑A Counter‑Screen

Researchers requiring a non‑covalent LSD1 inhibitor with >280‑fold selectivity over MAO‑A can procure this compound as a validated hit from the ChemBridge collection. The 356 nM LSD1 IC50 and >100,000 nM MAO‑A IC50 data, curated in BindingDB [1], provide a quantitative starting point for structure‑based optimization. The absence of measurable MAO‑A liability reduces the confounding serotonin‑related effects that have plagued many early‑generation LSD1 chemotypes, making this compound suitable for direct use as a selectivity control in cell‑based differentiation assays where MAO‑A contamination could otherwise obscure the epigenetic readout.

Physicochemical‑Guided Library Design: Low‑LogP Scaffold for CNS‑Permeable Probe Expansion

The predicted LogP of −1.21 and tPSA of 84 Ų place this compound within the favorable CNS‑MPO chemical space . Procurement teams building a blood‑brain‑barrier‑penetrant imidazo[2,1‑b][1,3]thiazine library can use this methyl ester as the anchor building block, confident that subsequent derivatization (e.g., via amide coupling or Suzuki reactions at the 7‑carboxylate position) will not overshoot the lipophilicity ceiling established during hit‑to‑lead triage.

Antioxidant Lead Generation: Diversifiable Core with Class‑Validated DPPH Radical‑Scavenging Activity

For procurement in redox‑biology programs, the compound offers a synthetically flexible imidazo[2,1‑b][1,3]thiazine core that has been class‑validated for moderate DPPH radical‑scavenging activity (IC50 range 0.3–5 mM for active derivatives) [2]. By acquiring the 7‑carboxylate methyl ester as a starting scaffold, medicinal chemistry teams can introduce electron‑donating groups (methoxy, hydroxy) or pyridinyl‑oxy motifs known to improve antiradical potency within the same chemical series, thereby accelerating SAR cycles without the need to resynthesize the bicyclic core from scratch.

Methodology Development: Standardized Heterocyclic Building Block for Imidazothiazine Chemistry

Because the compound is supplied in pre‑weighed, high‑purity aliquots at a low price tier , it serves as a reproducible standard for developing new synthetic methodologies targeting imidazo[2,1‑b][1,3]thiazine ring systems—including gold‑catalyzed cyclizations, nucleophilic aromatic substitutions, and oxidation‑state tuning [3]. Academic and industrial process‑chemistry groups can adopt this compound as a benchmarking substrate to compare yields, regioselectivities, and impurity profiles across different synthetic routes, ensuring transferability and scalability of published methods.

Quote Request

Request a Quote for Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.